molecular formula C11H12ClF3N2O2 B1608244 Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate CAS No. 332361-10-1

Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate

Cat. No.: B1608244
CAS No.: 332361-10-1
M. Wt: 296.67 g/mol
InChI Key: BWMGEOWYULCWDW-UHFFFAOYSA-N
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Description

Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with methyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Potential

Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate has shown promising results in anticancer studies. Research indicates that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines.

  • Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) using the MTT assay. Results demonstrated significant cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity to normal cells (IC50 > 100 µM) .

Antibacterial and Antifungal Properties

The compound exhibits antibacterial and antifungal properties, likely due to the presence of the tetraazole ring and the trifluoromethyl group.

  • Antibacterial Activity : Similar compounds have been noted to inhibit bacterial enzymes critical for cell viability, particularly against strains like MRSA .
  • Antifungal Activity : Research indicates that tetraazole derivatives can disrupt cellular processes in fungi, suggesting that this compound may share these antifungal properties .
Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)27.7–39.2
T47-D (Breast Cancer)27.7–39.2
MDA-MB231 (Breast Cancer)27.7–39.2
AntibacterialMRSAN/A
AntifungalVarious FungiN/A

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-(trifluoromethyl)phenylcarbamate: Similar in structure but with a carbamate group instead of a butanoate group.

  • **M

Biological Activity

Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate, with the CAS number 332361-10-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂ClF₃N₂O₂
  • Molecular Weight : 296.68 g/mol
  • Melting Point : 46–48 °C

The structure of this compound features a pyridine ring substituted with a trifluoromethyl group and a chloro atom, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. The mechanism often involves the inhibition of essential bacterial enzymes.
  • Anticancer Properties : The compound's structural features suggest potential antiproliferative effects against cancer cell lines. Studies on related compounds have indicated that they may disrupt cellular processes critical for cancer cell survival.
  • Enzyme Inhibition : The presence of the trifluoromethyl and chloro groups may enhance the ability of the compound to interact with specific enzymes involved in microbial metabolism.
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntibacterialMRSA, E. coliInhibition of bacterial enzymes
AntifungalCandida speciesDisruption of cellular processes
AnticancerPancreatic cancer cell lines (BxPC-3, Panc-1)DNA intercalation and enzyme inhibition

Case Studies

  • Antibacterial Efficacy : A study highlighted the antibacterial properties of similar pyridine derivatives against MRSA, indicating that modifications to the pyridine ring can significantly enhance activity against resistant strains.
  • Anticancer Activity : Research involving related compounds showed promising results against pancreatic cancer cell lines, with IC₅₀ values indicating substantial potency. For instance, derivatives exhibited IC₅₀ values as low as 0.051 µM against BxPC-3 cells, suggesting that structural modifications can lead to enhanced anticancer activity.

Properties

IUPAC Name

methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-19-9(18)3-2-4-16-10-8(12)5-7(6-17-10)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMGEOWYULCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379533
Record name Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332361-10-1
Record name Methyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332361-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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